molecular formula C7H5Cl2NO B137816 4-Amino-3-chlorobenzoyl chloride CAS No. 130669-69-1

4-Amino-3-chlorobenzoyl chloride

Cat. No. B137816
CAS RN: 130669-69-1
M. Wt: 190.02 g/mol
InChI Key: KTKAAHQYELJCOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-chlorobenzoyl chloride, also known as 4-amino-3-chlorobenzoyl chloride or ABCB, is a chemical compound that belongs to the class of benzoyl chlorides. It is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform and ether. ABCB is commonly used as a reagent in organic synthesis and as a starting material for the preparation of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ABCB is not well understood. However, it is believed to act as an acylating agent, reacting with amino groups in proteins and peptides. This reaction can result in the modification of the biological activity of the protein or peptide.
Biochemical and Physiological Effects:
ABCB has been shown to exhibit cytotoxic activity against various cancer cell lines. It has also been shown to inhibit the growth of bacteria and viruses. However, the exact biochemical and physiological effects of ABCB are not well understood.

Advantages and Limitations for Lab Experiments

One of the advantages of using ABCB in lab experiments is its high reactivity, which makes it a useful reagent for the synthesis of various compounds. However, the use of ABCB requires careful handling due to its corrosive and toxic nature. It is also sensitive to moisture and should be stored in an airtight container.

Future Directions

There are several potential future directions for research on ABCB. One area of interest is the development of new synthetic methods for the preparation of ABCB and related compounds. Another area of interest is the investigation of the biological activity of ABCB and its derivatives, which may lead to the development of new drugs with improved efficacy and safety. Additionally, the use of ABCB as a labeling agent for proteins and peptides may have applications in the field of proteomics.

Synthesis Methods

The synthesis of ABCB involves the reaction of 4-Amino-3-chlorobenzoyl chloridelorobenzoic acid with thionyl chloride in the presence of a catalyst such as dimethylformamide. The reaction produces ABCB and hydrogen chloride gas as a byproduct. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

ABCB has been extensively used in scientific research as a reagent for the synthesis of various compounds. It has been used as a starting material for the preparation of antitumor agents, antiviral agents, and antibacterial agents. ABCB has also been used for the synthesis of fluorescent dyes and as a labeling agent for proteins.

properties

CAS RN

130669-69-1

Product Name

4-Amino-3-chlorobenzoyl chloride

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

4-amino-3-chlorobenzoyl chloride

InChI

InChI=1S/C7H5Cl2NO/c8-5-3-4(7(9)11)1-2-6(5)10/h1-3H,10H2

InChI Key

KTKAAHQYELJCOH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)N

synonyms

Benzoyl chloride, 4-amino-3-chloro- (9CI)

Origin of Product

United States

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